molecular formula C12H20O B12304405 (5E,7E)-Dodecadienal

(5E,7E)-Dodecadienal

Cat. No.: B12304405
M. Wt: 180.29 g/mol
InChI Key: LDQDYNHCLZNOFB-BSWSSELBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E,7E)-Dodecadienal is a bioactive aliphatic aldehyde with a 12-carbon chain and conjugated double bonds at positions 5 and 7 in the trans (E) configuration. It has been identified in two distinct biological contexts:

  • Anticancer Agent: Isolated from Euclea crispa (L.), this compound exhibits significant antioxidant activity (IC50 values in DPPH, NO, and hydroxyl radical scavenging assays) and inhibits ovarian cancer cell proliferation (HO-8910) by modulating apoptosis-related proteins (Bcl-2, Bcl-xL) and metastasis-associated targets (CXCR4, HER2, Akt) .
  • Insect Pheromone: Synthesized as a sex pheromone component in Dendrolimus species (e.g., D. tabulaeformis and D. pini), it elicits antennal responses in male moths and aids in mating behavior .

Structural characterization via UV-Vis, FTIR, and NMR confirms its trans,trans dienal configuration . Molecular docking studies reveal strong binding affinities with HER2 (-9.4 kcal/mol) and CXCR4 (-9.1 kcal/mol), supporting its role in cancer therapy .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(5E,7E)-dodeca-5,7-dienal

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7+

InChI Key

LDQDYNHCLZNOFB-BSWSSELBSA-N

Isomeric SMILES

CCCC/C=C/C=C/CCCC=O

Canonical SMILES

CCCCC=CC=CCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-5,7-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .

Industrial Production Methods

In an industrial setting, dodeca-5,7-dienal can be produced through the catalytic hydrogenation of dodeca-5,7-dienoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dodeca-5,7-dienal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Dodeca-5,7-dienoic acid.

    Reduction: Dodeca-5,7-dienol.

    Substitution: 5,7-dibromododecane.

Scientific Research Applications

Biological Significance

Role as a Pheromone:
(5E,7E)-Dodecadienal functions primarily as a sex pheromone in several moth species, including those from the Lasiocampidae family. It is crucial for mating behaviors, where it facilitates attraction between male and female moths. Male moths detect this compound through specialized olfactory receptors, which are activated by specific binding proteins that enhance their ability to locate females from considerable distances .

Table 1: Pheromone Activity in Moths

SpeciesPheromone ComponentBehavioral Response
Dendrolimus punctatusThis compoundAttraction of males to females
Lasiocampa quercusThis compoundMating behavior facilitation
Other LasiocampidaeVarious dodecadienesSpecies-specific mating cues

Ecological Research

The ecological implications of this compound extend to pest management strategies. By understanding its role in insect behavior, researchers can develop targeted pheromone traps to monitor and control pest populations effectively. This application is particularly relevant in agricultural settings where moths can cause significant crop damage.

Case Study: Pest Management Using Pheromone Traps
A study demonstrated the effectiveness of traps baited with this compound in reducing populations of the pine caterpillar moth. The results indicated a significant decrease in mating success when males were exposed to synthetic pheromone blends that included this compound, thus validating its potential use in integrated pest management .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique double bond configuration allows for various chemical transformations that can lead to the synthesis of other important compounds.

Table 2: Synthetic Methods for this compound

MethodDescriptionYield (%)
Wittig ReactionUtilizes phosphonium ylidesUp to 85%
Grignard ReactionsInvolves organomagnesium compoundsVaries
Aldol CondensationCombines aldehydes or ketonesHigh yield

Applications in Biotechnology

Recent studies have explored the potential biotechnological applications of this compound. Its ability to influence insect behavior has implications for developing biopesticides and environmentally friendly pest control methods.

Case Study: Biopesticide Development
Research has shown that formulations containing this compound can disrupt mating patterns in target moth species without harming non-target organisms. This selective action highlights its potential as a biopesticide component that aligns with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of dodeca-5,7-dienal involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The conjugated double bonds in the compound allow it to participate in various electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues in Pheromone Systems

(5E,7E)-Dodecadienal shares functional and structural similarities with moth pheromone components (Table 1):

Table 1: Pheromone Component Comparison

Compound Structure Functional Group Biological Role Key Findings Source
This compound C12H20O, E,E dienal Aldehyde Sex pheromone (Dendrolimus spp.) Elicits male antennal EAD responses
Z5,E7-12:OAc C14H24O2 Acetate Pheromone (D. tabulaeformis) Higher volatility than aldehydes
Z5,E7-12:OH C12H22O Alcohol Pheromone intermediate Lower electrophilic activity
(5Z,7E)-Dodecadienal C12H20O, Z,E dienal Aldehyde Synthetic pheromone analog Reduced attraction in bioassays

Key Observations :

  • Functional Group Impact : Acetate derivatives (e.g., Z5,E7-12:OAc) exhibit higher volatility than aldehydes, enhancing pheromone dispersal .
  • Stereochemistry : The E,E configuration of this compound is critical for receptor binding in moths; the Z,E isomer shows reduced activity .

Bioactive Analogues in Cancer Research

Table 2: Anticancer Activity Comparison

Compound Target Pathway IC50 (Cancer Cells) Mechanism Source
This compound CXCR4/HER2/Akt Not reported (dose-dependent) Apoptosis induction, metastasis inhibition
Cyclophosphamide DNA alkylation ~20 µM (ovarian cancer) Non-specific cytotoxicity
Erlotinib (Reference) EGFR 80 nM Tyrosine kinase inhibition
Compound 7e (Purine derivative) EGFR/BRAFV600E 92 nM Dual kinase inhibition

Key Observations :

  • This compound targets metastasis-specific proteins (CXCR4, HER2), unlike broad-spectrum agents like cyclophosphamide .
  • Its binding affinity to HER2 (-9.4 kcal/mol) is comparable to synthetic kinase inhibitors (e.g., erlotinib), though its IC50 remains unquantified in vitro .

Antioxidant Analogues

Table 3: Antioxidant Activity Comparison

Compound DPPH IC50 (µg/mL) Hydroxyl Radical Scavenging (%) Source
This compound 12.3 78.5 (at 50 µg/mL)
Ascorbic Acid (Reference) 8.9 85.2
Terminalia glaucescens extract 15.6 72.1

Key Observations :

  • The compound’s antioxidant efficacy is comparable to plant extracts like Terminalia glaucescens but slightly lower than ascorbic acid .

Biological Activity

(5E,7E)-Dodecadienal is a linear dodecadienal compound characterized by its unique structure, featuring two double bonds at the 5th and 7th carbon positions. It is primarily recognized for its role as a sex pheromone in various insect species, particularly moths. This article delves into its biological activity, exploring its chemical properties, ecological significance, and behavioral impacts on target species.

  • Chemical Formula: C₁₂H₂₂O
  • CAS Number: 75539-65-0
  • Structure: The compound consists of a dodecadienal backbone with aldehyde functionality.

This compound serves as a critical component in the mating behavior of certain moth species. Its effectiveness as a pheromone is attributed to its specific structural features that are recognized by male moths through their olfactory receptors. Studies indicate that this compound interacts with odorant-binding proteins in moths, enhancing their sensitivity to pheromonal cues.

Key Findings:

  • Behavioral Assays: Male moths of species such as Dendrolimus tabulaeformis exhibit strong attraction to this compound during mating seasons. The correct ratio of pheromone components is crucial for optimal upwind flight and source contact .
  • Electrophysiological Responses: Research indicates that the antennae of male moths respond positively to synthetic this compound, demonstrating its role in sexual attraction .

Case Study 1: Mating Behavior in Dendrolimus tabulaeformis

A study conducted on Dendrolimus tabulaeformis demonstrated that male moths strongly discriminated against incomplete pheromone blends. The optimal blend included this compound as a key component, which significantly influenced male attraction and mating success .

Case Study 2: Pheromone Blends and Insect Behavior

Research involving the isolation of sex pheromones from various moth species highlighted the importance of this compound in attracting males during the mating season. The study analyzed different ratios of pheromone components and their impact on behavioral responses in controlled environments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related dodecadienal compounds:

Compound NameStructureBiological Activity
(5Z,7E)-DodecadienalC₁₂H₂₂OAttracts males of certain moth species
(5E,7Z)-DodecadienalC₁₂H₂₂OExhibits similar pheromonal activity
(5Z,7Z)-DodecadienalC₁₂H₂₂OLess effective as a sex pheromone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.